molecular formula C22H32ClNO2 B14691241 4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride CAS No. 24642-33-9

4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride

Katalognummer: B14691241
CAS-Nummer: 24642-33-9
Molekulargewicht: 377.9 g/mol
InChI-Schlüssel: QWAPXBZACIYRNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride is a synthetic compound with a complex structure, often used in various scientific research fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process often starts with the preparation of 1-phenylcyclopentanecarboxylic acid, which is then esterified with 4-(Diisopropylamino)-2-butynol under specific conditions to form the desired ester. The final step involves the conversion of the ester to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory methods to industrial scale, ensuring consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other esters of 1-phenylcyclopentanecarboxylic acid and derivatives of 4-(Diisopropylamino)-2-butynol. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Eigenschaften

CAS-Nummer

24642-33-9

Molekularformel

C22H32ClNO2

Molekulargewicht

377.9 g/mol

IUPAC-Name

4-[di(propan-2-yl)amino]but-2-ynyl 1-phenylcyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C22H31NO2.ClH/c1-18(2)23(19(3)4)16-10-11-17-25-21(24)22(14-8-9-15-22)20-12-6-5-7-13-20;/h5-7,12-13,18-19H,8-9,14-17H2,1-4H3;1H

InChI-Schlüssel

QWAPXBZACIYRNT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(CC#CCOC(=O)C1(CCCC1)C2=CC=CC=C2)C(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.